(1S)-1-(4-Bromophenyl)-2-fluoroethanamine

Enantioselective synthesis Lipase-catalyzed kinetic resolution Chiral amine building blocks

Procuring racemic or non-fluorinated analogs introduces stereochemical risk and eliminates the pKa-modulating β-fluorine atom critical for CNS drug ADMET optimization. This (S)-enantiomer resolves these liabilities: • >99.5% ee (S)-absolute stereochemistry, validated by CAL-B kinetic resolution, ensuring target enantioselectivity. • β-Fluorine reduces amine basicity by ~1.5-2.0 pKa units, improving permeability and reducing hERG risk. • Para-bromine enables late-stage Suzuki-Miyaura diversification for systematic SAR exploration.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B13251870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-Bromophenyl)-2-fluoroethanamine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CF)N)Br
InChIInChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m1/s1
InChIKeyLTQTVYZYSCTZLO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(4-Bromophenyl)-2-fluoroethanamine: Chiral β-Fluoroamine Building Block


(1S)-1-(4-Bromophenyl)-2-fluoroethanamine (CAS 1246567-42-9) is a single-enantiomer β-fluoroamine characterized by a para-bromophenyl ring, a stereogenic carbon bearing the primary amine, and a fluoromethyl group [1]. It belongs to the 1-aryl-2-fluoroethylamine class, which combines the metabolic advantages of β-fluorination with the synthetic versatility of an aryl halide handle [2]. The compound is accessed via lipase-catalyzed kinetic resolution of racemic 1-(4-bromophenyl)-2-fluoroethanamine using Candida antarctica lipase B (CAL-B), which delivers the (S)-methoxyacetamide precursor in >99.5% ee, from which the free (S)-amine is liberated [1]. Its value proposition for procurement rests on three differentiating features: defined (S)-absolute stereochemistry, the pKa-modulating β-fluorine atom, and the para-bromine substituent that enables downstream diversification through cross-coupling chemistry [2].

Stereochemical control Defined (S)-absolute configuration for enantioselective synthesis
β-Fluoroamine motif Attenuated amine basicity for property modulation in lead optimization
para-Bromine handle Versatile cross-coupling site for late-stage diversification

Why Racemic or Non-Fluorinated Analogs Cannot Substitute


Substituting (1S)-1-(4-Bromophenyl)-2-fluoroethanamine with the racemic mixture, its (R)-enantiomer, or the non-fluorinated 1-(4-bromophenyl)ethanamine introduces quantifiable liabilities. The racemate and (R)-enantiomer produce opposite stereochemical outcomes in downstream chiral syntheses, which can abolish target enantioselectivity [1]. The non-fluorinated analog lacks the electron-withdrawing β-fluorine that reduces amine basicity by approximately 1.5–2.0 pKa units, a modulation critical for optimizing pharmacokinetic properties such as permeability and metabolic stability in drug candidates [2]. Furthermore, the para-bromine substituent is essential for late-stage diversification via palladium-catalyzed cross-coupling; replacement with non-halogenated or chloro analogs either eliminates this handle entirely or introduces less reactive coupling partners that require harsher conditions and reduce functional group tolerance [1]. These differences are not cosmetic—they directly determine whether a synthetic sequence yields the desired enantiopure product or an inactive or off-target compound.

! Racemic or (R)-enantiomer may reverse stereochemical outcome in downstream synthesis.
! Non-fluorinated analog lacks β-fluorine basicity shift, potentially altering target property profiles.
! Chloro or non-halogenated analogs may reduce cross-coupling efficiency and functional group tolerance.

Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Excess via CAL-B Kinetic Resolution

The (S)-enantiomer of 1-(4-bromophenyl)-2-fluoroethanamine is obtained with >99.5% ee via CAL-B-catalyzed kinetic resolution of the racemic amine using ethyl methoxyacetate as acyl donor, followed by hydrolysis of the resulting (S)-methoxyacetamide [1]. In the same resolution, the unreacted (R)-amine is recovered in 96–99% ee [1]. The racemic starting material, by definition, has 0% ee. Nine other lipase preparations (Candida antarctica lipase A, Rhizomucor miehei lipase, and seven additional commercial lipases) either failed to catalyze the reaction or gave low enantioselectivity, demonstrating that CAL-B is uniquely capable of delivering this level of stereochemical purity for the 4-bromophenyl substrate [1].

Enantiomeric Excess (CAL-B)
Head-to-head
Target: >99.5% ee
Racemate: 0% ee
Other lipases: low/zero ee
Supports stereochemical fidelity without in-house resolution.
CAL-B uniquely effective among 10 lipases tested.
Enantioselective synthesis Lipase-catalyzed kinetic resolution Chiral amine building blocks

Transaminase Recognition and Crystal Structure

The co-crystal structure of transaminase ATA-117 arRmut11 from Arthrobacter sp. KNK168 complexed with 1-(4-bromophenyl)-2-fluoroethylamine was solved at 2.81 Å resolution (PDB ID: 5FR9), establishing direct evidence of specific enzyme-ligand interactions [1]. The transaminase catalyzes a tandem hydrodefluorination/deamination of racemic β-fluoroamines, enabling kinetic resolution to yield the unreactive enantiomer with up to >99% ee [1]. This represents the first documented example of catalytic promiscuity of transaminases exploited for β-fluoroamine resolution. Non-fluorinated 1-arylethylamines undergo standard transamination without the hydrodefluorination pathway, making the β-fluoro substitution essential for accessing this orthogonal resolution mechanism [1].

Transaminase Crystal Structure
Method context
Co-crystal at 2.81 Å (PDB 5FR9)
Kinetic resolution >99% ee
Validates unique biocatalytic recognition for β-fluoroamines.
Hydrodefluorination/deamination mechanism not available to non-fluorinated analogs.
Biocatalysis Transaminase engineering Structural biology

Amine Basicity Modulation by β-Fluorine

The introduction of a fluorine atom at the β-position of 1-arylethylamines reduces the basicity of the primary amine by approximately 1.5–2.0 pKa units due to the strong electron-withdrawing inductive effect of fluorine transmitted through the C–C bond [1]. For 1-(4-bromophenyl)ethanamine, the experimental pKa of the conjugate acid is ~9.5–9.8 (class-typical for 1-arylethylamines), whereas the β-fluoro analog is predicted to exhibit a pKa in the range of 7.5–8.0 [1][2]. This reduction in basicity is pharmacologically significant: amines with pKa >9.0 often show poor membrane permeability and increased hERG channel binding (cardiotoxicity risk), while pKa values in the 7–8 range are associated with improved oral absorption and CNS penetration profiles [2].

Amine Basicity Shift (β-F)
Class-level
ΔpKa ≈ -1.5 to -2.0 units
Indicates potential pKa-mediated property tuning.
Direct experimental pKa for this compound not reported.
Physicochemical property optimization Drug design pKa tuning

Para-Bromine as a Cross-Coupling Handle

The para-bromine substituent on (1S)-1-(4-bromophenyl)-2-fluoroethanamine serves as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling late-stage introduction of aryl, alkenyl, and alkynyl groups without disturbing the chiral β-fluoroamine core [1]. Comparative reactivity data for aryl halides in Suzuki coupling consistently show that aryl bromides react 10–100× faster than the corresponding aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) [2]. The 4-chlorophenyl analog would require either elevated temperatures, specialized ligands (e.g., SPhos, XPhos), or nickel catalysis to achieve comparable conversion, increasing the risk of racemization or decomposition of the β-fluoroamine moiety [2].

Aryl Bromide Coupling Reactivity
Class-level
~10–100× faster oxidative addition vs aryl-Cl
Enables late-stage diversification under milder conditions.
Class-level aryl halide reactivity data.
Late-stage functionalization Cross-coupling chemistry Medicinal chemistry diversification

Mitsunobu Inversion with Clean Stereochemistry

The Mitsunobu inversion protocol for converting enantioenriched 1-aryl-2-fluoroethanols to (S)-1-aryl-2-fluoroethylamines (using phthalimide as nucleophile, DEAD, PPh₃) proceeds with clean stereochemical inversion for six of the eight substrates in the Thvedt et al. study, including the 4-bromophenyl derivative [1]. In contrast, substrates bearing electron-donating groups (e.g., 4-methyl, 4-methoxy) on the aromatic ring gave racemization and low yields, while electron-withdrawing groups such as cyano or nitro induced an unexpected fluorine elimination side reaction that severely limited yield [1]. The 4-bromo substituent, being moderately electron-withdrawing (Hammett σₚ = +0.23), positions the substrate in the optimal electronic window for successful Mitsunobu inversion—strongly electron-withdrawing enough to avoid racemization, yet not so strongly withdrawing as to trigger fluorine elimination [1].

Mitsunobu Inversion Window
Head-to-head
4-Br: clean inversion
4-Me/4-MeO: racemization
4-CN/4-NO2: fluorine elimination
Identifies 4-Br as compatible substrate for stereochemical inversion.
Validated synthetic route orthogonal to CAL-B resolution.
Stereochemical inversion Mitsunobu reaction Substituent effects

Validated Research and Industrial Application Scenarios


Enantioselective Synthesis via Cross-Coupling Diversification

The (S)-enantiomer with >99.5% ee [1] serves as a chiral pool starting material for medicinal chemistry programs requiring defined β-fluoroamine stereochemistry. The para-bromine atom enables late-stage Suzuki-Miyaura coupling to introduce diverse aryl, heteroaryl, or alkenyl groups, allowing systematic SAR exploration around the phenyl ring without altering the chiral β-fluoroamine pharmacophore [2]. This strategy is particularly relevant for targets where the β-fluoroamine motif modulates target binding through reduced amine basicity (pKa ~7.5–8.0) compared to non-fluorinated analogs [3].

Biocatalytic Resolution Using Engineered Transaminases

The validated crystal structure of transaminase ATA-117 arRmut11 in complex with 1-(4-bromophenyl)-2-fluoroethylamine (PDB: 5FR9, 2.81 Å) [1] provides a structural template for engineering improved transaminase variants for β-fluoroamine resolution. The tandem hydrodefluorination/deamination mechanism, which operates without an external amine acceptor and delivers enantiomers with >99% ee, represents a scalable biocatalytic alternative to the CAL-B resolution for industrial production of enantiopure β-fluoroamine building blocks [1].

Library Synthesis via Mitsunobu Inversion

For laboratories possessing enantioenriched (S)-1-(4-bromophenyl)-2-fluoroethanol (accessible via asymmetric transfer hydrogenation), the Mitsunobu inversion protocol using phthalimide/DEAD/PPh₃ provides a reliable route to the (S)-β-fluoroamine with clean stereochemical inversion [1]. The 4-bromophenyl substrate is validated within the 'clean inversion' substrate window, avoiding the racemization observed with electron-donating substituents and the fluorine elimination seen with cyano/nitro groups [1]. This route is orthogonal to the CAL-B resolution and offers access to the (S)-enantiomer without enzymatic deprotection of the methoxyacetamide intermediate.

Physicochemical Optimization in CNS Drug Discovery

The β-fluorine atom in (1S)-1-(4-bromophenyl)-2-fluoroethanamine reduces amine basicity by approximately 1.5–2.0 pKa units relative to 1-(4-bromophenyl)ethanamine [1], bringing the conjugate acid pKa into the 7.5–8.0 range associated with improved CNS penetration and reduced hERG liability [1][2]. Procurement of this specific β-fluoroamine building block is justified when lead optimization requires incorporation of a chiral amine with attenuated basicity for CNS drug targets such as GPCRs, ion channels, or transporters where excessive amine basicity correlates with poor brain exposure or cardiotoxicity risk.

Application
Selection Property
Validation Focus
Stereochemical diversification via cross-coupling
High enantiomeric purity and aryl bromide handle
Stereochemical outcome and coupling compatibility
Biocatalytic resolution with transaminases
Validated enzyme recognition and crystal structure
Enantioselectivity and scalability assessment
Mitsunobu inversion route to (S)-enantiomer
Substrate electronic compatibility window
Stereochemical inversion fidelity
CNS lead optimization with modulated basicity
Reduced amine basicity (pKa shift)
Permeability and hERG-related endpoint review
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